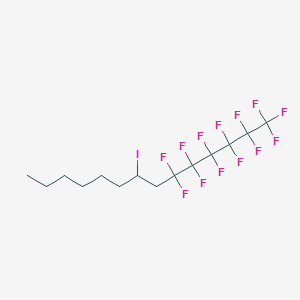
((c)I)11(12)-EET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(©I)11(12)-EET, also known as 11,12-epoxyeicosatrienoic acid, is a bioactive lipid derived from arachidonic acid. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are produced by the cytochrome P450 epoxygenase pathway. EETs play significant roles in various physiological processes, including inflammation, vascular tone regulation, and cellular signaling.
科学的研究の応用
(©I)11(12)-EET has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and the reactivity of bioactive lipids.
Biology: Investigated for its role in cellular signaling pathways, inflammation, and vascular biology.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting specific physiological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (©I)11(12)-EET typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (©I)11(12)-EET may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms can convert arachidonic acid into (©I)11(12)-EET with high efficiency and specificity. The process involves fermentation, extraction, and purification steps to obtain the desired compound in large quantities.
化学反応の分析
Types of Reactions
(©I)11(12)-EET undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).
Reduction: Reduction of the epoxide ring can yield vicinal diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Soluble epoxide hydrolase (sEH) is commonly used for the oxidation of (©I)11(12)-EET to DHETs.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the epoxide ring.
Substitution: Nucleophiles such as thiols or amines can react with the epoxide ring under mild conditions to form substituted products.
Major Products
Dihydroxyeicosatrienoic acids (DHETs): Formed by the oxidation of (©I)11(12)-EET.
Vicinal diols: Produced by the reduction of the epoxide ring.
Substituted EETs: Resulting from nucleophilic substitution reactions.
作用機序
(©I)11(12)-EET exerts its effects through various molecular targets and pathways:
Vascular Tone Regulation: It acts as a vasodilator by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Cellular Signaling: It modulates signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).
類似化合物との比較
Similar Compounds
- 14,15-Epoxyeicosatrienoic acid (14,15-EET)
- 8,9-Epoxyeicosatrienoic acid (8,9-EET)
- 5,6-Epoxyeicosatrienoic acid (5,6-EET)
Uniqueness
(©I)11(12)-EET is unique due to its specific regioisomeric structure, which confers distinct biological activities compared to other EETs. Its ability to selectively activate certain potassium channels and modulate specific signaling pathways makes it a valuable compound for targeted therapeutic applications.
特性
CAS番号 |
123931-40-8 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC名 |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChIキー |
DXOYQVHGIODESM-LZXKBWHHSA-N |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
異性体SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
正規SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
外観 |
Assay:≥95%A solution in ethanol |
| 81276-02-0 | |
物理的記述 |
Solid |
同義語 |
11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)











